molecular formula C6H2N2S B168414 thiophene-2,3-dicarbonitrile CAS No. 18853-42-4

thiophene-2,3-dicarbonitrile

Cat. No.: B168414
CAS No.: 18853-42-4
M. Wt: 134.16 g/mol
InChI Key: FDLABKBUOMBKLS-UHFFFAOYSA-N
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Description

thiophene-2,3-dicarbonitrile is an organic compound with the molecular formula C6H2N2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene-2,3-dicarbonitrile typically involves the reaction of thiophene derivatives with nitrile groups. One common method includes the bromination of 2,3-thiophenedicarboxaldehyde followed by a reaction with hexamethylenetetramine to produce the desired compound . The reaction conditions often involve the use of solvents like carbon tetrachloride or trichloromethane and catalysts such as benzoyl peroxide.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: thiophene-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide are often employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield thiophene dicarboxylic acids, while reduction can produce thiophene derivatives with additional hydrogen atoms.

Scientific Research Applications

thiophene-2,3-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene-2,3-dicarbonitrile involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to participate in electron transfer reactions and form stable complexes with other molecules. These interactions can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Biological Activity

Thiophene-2,3-dicarbonitrile (TDC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of TDC, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique thiophene ring structure, which contributes to its reactivity and biological activity. The compound's molecular formula is C6H2N2SC_6H_2N_2S, and it features two cyano groups attached to the thiophene ring, enhancing its electrophilic properties.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of TDC exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Specifically, certain derivatives showed IC50 values significantly lower than those of established chemotherapeutics like erlotinib, indicating enhanced potency against these cell lines .
    • Table 1 summarizes the cytotoxicity data of TDC derivatives against different cancer cell lines.
    CompoundCell LineIC50 (µM)
    TDC Derivative 1MCF-70.28 ± 0.03
    TDC Derivative 2A5495.02 ± 0.19
    ErlotinibMCF-71.24 ± 0.05
    ErlotinibA54920.75 ± 0.10
  • Inhibition of Kinase Activity :
    • The compound has been investigated for its ability to inhibit epidermal growth factor receptor (EGFR) activity, a critical pathway in cancer proliferation. Some derivatives have shown promising results in suppressing kinase activity associated with EGFR .
  • Neuroprotective Effects :
    • TDC has been studied for its potential neuroprotective properties. It may inhibit neurotransmitter uptake and act as a chemosensitizer in certain neurodegenerative conditions .
  • Antioxidant Activity :
    • The antioxidant properties of thiophene derivatives have been noted, suggesting their utility in combating oxidative stress-related diseases .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : TDC derivatives have been shown to act as oxidoreductase inhibitors, which can disrupt cellular redox balance and induce apoptosis in cancer cells .
  • Interaction with Receptors : Some studies suggest that TDC may interact with various receptors in the nervous system, influencing neurotransmitter dynamics and providing neuroprotective effects .

Case Studies

Several case studies have highlighted the efficacy of thiophene derivatives in various therapeutic contexts:

  • Case Study 1 : A series of thieno[2,3-b]thiophene derivatives were synthesized and tested for anticancer activity. One derivative demonstrated an IC50 value significantly lower than standard treatments, showcasing its potential as a lead compound for further development .
  • Case Study 2 : Research into the neuroprotective effects of thiophene compounds indicated that they could modulate neurotransmitter levels effectively, providing a basis for their use in treating neurodegenerative disorders .

Properties

IUPAC Name

thiophene-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2S/c7-3-5-1-2-9-6(5)4-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLABKBUOMBKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172215
Record name 2,3-Thiophenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18853-42-4
Record name 2,3-Thiophenedicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018853424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Thiophenedicarbonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Thiophenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-THIOPHENEDICARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVZ9A1GD1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What are the potential applications of 2,3-dicyanothiophene in materials science?

A: 2,3-Dicyanothiophene is a versatile building block for synthesizing novel macrocycles with interesting optoelectronic properties. For example, it can be used to create five-membered-heterocycle-fused subphthalocyanine analogues [] and core-expanded naphthalene diimide (NDI) derivatives []. These compounds show promise in applications like organic thin film transistors (OTFTs) due to their air-stable n-channel semiconductor behavior [].

Q2: How does the structure of 2,3-dicyanothiophene influence its reactivity and the properties of the resulting materials?

A: The two cyano groups on the thiophene ring make 2,3-dicyanothiophene a valuable precursor for cyclization reactions. For instance, it readily undergoes cyclotrimerization to form tri(benzo[b]thiopheno)subporphyrazines, a new class of subphthalocyanine analogues []. These reactions can be tuned to yield regioisomers with different symmetries, offering control over the final material's properties []. Additionally, incorporating 2,3-dicyanothiophene into larger conjugated systems, like in the case of NDI derivatives, can significantly enhance electron delocalization and impact their performance in OTFT devices [].

Q3: Are there any studies investigating the chirality of compounds derived from 2,3-dicyanothiophene?

A: Yes, research has demonstrated the possibility of synthesizing chiral subphthalocyanine analogues from 2,3-dicyanothiophene []. Specifically, the tri(benzo[b]thiopheno)subporphyrazine regioisomers derived from 2,3-dicyanothiophene can be separated into their respective enantiomers using chiral HPLC techniques []. This opens up exciting possibilities for exploring the chiroptical properties of these novel materials and their potential applications in areas like asymmetric catalysis and chiral sensing.

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